2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 2-(4-METHOXYPHENOXY)ACETATE
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Overview
Description
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically involves the condensation of aniline with acetone in the presence of a catalyst. For instance, metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts have been used to achieve high yields . The reaction conditions often include microwave-assisted hydrothermal methods to enhance efficiency and yield.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalytic systems is preferred due to their scalability and reduced environmental impact compared to homogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial, antidiabetic, and anti-inflammatory properties.
Medicine: Investigated for its role as a lipid peroxidation inhibitor and potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit lipid peroxidation by scavenging free radicals and interacting with cellular pathways involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber technologies.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar applications.
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl (4-chlorophenoxy)acetate: A closely related compound with potential pharmacological applications.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(4-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-12-21(2,3)22-19-10-9-17(11-18(14)19)26-20(23)13-25-16-7-5-15(24-4)6-8-16/h5-12,22H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINWBLXVGXTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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